Pyridinium, 1-(2-propenyl)-, chloride
Description
General Contextualization of Pyridinium (B92312) Salts in Organic and Materials Chemistry
Pyridinium salts are a well-established class of organic compounds that have found extensive utility across both organic and materials chemistry. researchgate.net These ionic compounds, featuring a pyridinium cation, are recognized for their diverse applications, ranging from their use as catalysts and reaction intermediates to their role as structural components in functional materials. researchgate.netontosight.ai The positive charge on the nitrogen atom imparts unique reactivity and physical properties to the pyridine (B92270) ring, making it susceptible to nucleophilic attack and enabling its participation in a variety of chemical transformations. nih.gov In materials science, pyridinium salts are integral to the design of ionic liquids, conducting polymers, and advanced materials with tailored electronic and optical properties. ontosight.ai
The synthesis of pyridinium salts is often achieved through the quaternization of pyridine with an alkyl halide, a straightforward and efficient method. ontosight.ai This versatility in synthesis allows for the introduction of a wide array of functional groups onto the nitrogen atom, thereby tuning the steric and electronic properties of the resulting salt for specific applications.
Significance of N-Alkenyl Pyridinium Systems in Synthetic and Applied Research
The introduction of an alkenyl group at the nitrogen atom of the pyridine ring, as seen in N-alkenyl pyridinium systems, significantly broadens the synthetic and applied potential of these compounds. The presence of the carbon-carbon double bond in the N-alkenyl moiety provides a reactive handle for a variety of chemical transformations, most notably polymerization. researchgate.net This allows for the creation of pyridine-containing polymers, which are promising materials for a range of applications, including the development of polyelectrolytes, functional membranes, and materials for biomedical applications. researchgate.netmdpi.comacs.org
Pyridinium, 1-(2-propenyl)-, chloride, as a representative N-alkenyl pyridinium salt, can serve as a monomer in polymerization reactions. The resulting polymers, poly(1-(2-propenyl)pyridinium chloride), possess a cationic backbone, which can influence their solubility, conductivity, and interaction with other molecules. scispace.com Research into pyridinium-based polymers has explored their potential in drug delivery systems, as conductive materials, and as catalysts or catalyst supports. scispace.com
A general synthetic route to N-alkenyl pyridinium chlorides involves the direct reaction of pyridine with an appropriate alkenyl chloride. For instance, the synthesis of a similar compound, 1-allyl-2-methylpyridinium chloride, was achieved by reacting 2-methylpyridine (B31789) with an excess of allyl chloride and refluxing the mixture. researchgate.net This suggests a similar straightforward synthesis for this compound from pyridine and allyl chloride.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 25965-81-5 |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol |
| Synonyms | 1-Allylpyridinium chloride |
| Canonical SMILES | C=CC[N+]1=CC=CC=C1.[Cl-] |
| InChIKey | SMXYYZINIZFWMS-UHFFFAOYSA-M |
This data is compiled from publicly available chemical databases.
Research Imperatives and Future Directions for this compound Investigations
While the broader class of pyridinium salts has been extensively studied, detailed research focusing specifically on this compound is less prevalent in the current scientific literature. Future investigations are imperative to fully elucidate the unique properties and potential applications of this specific compound.
A primary research imperative is the systematic investigation of the polymerization of this compound. Detailed studies on its polymerization kinetics, the characterization of the resulting poly(1-(2-propenyl)pyridinium chloride), and the exploration of its material properties are crucial. This would include examining its thermal stability, mechanical strength, and conductivity. Such data would provide a solid foundation for its application in areas like stimulus-responsive membranes and conductive polymers. mdpi.com
Another key research direction is the exploration of its electrochemical behavior. Understanding the redox properties of this compound could open doors to its use in electrochemical devices, such as sensors or energy storage systems. While the electrochemical behavior of various materials in chloride solutions has been studied, specific data for this compound is needed. researchgate.net
Furthermore, the functionalization of the pyridine ring or the propenyl group of this compound could lead to the development of novel monomers for the synthesis of functional polymers with tailored properties. The exploration of its use as a functional monomer in copolymerizations would also be a valuable area of research.
Table 2: Potential Research Areas for this compound
| Research Area | Focus of Investigation | Potential Applications |
|---|---|---|
| Polymer Chemistry | Homopolymerization and copolymerization studies, characterization of polymer properties (thermal, mechanical, electrical). | Development of novel polyelectrolytes, functional coatings, and membranes. |
| Electrochemistry | Investigation of redox behavior, electrochemical stability, and ion transport properties. | Design of electrochemical sensors, components for batteries, and fuel cells. |
| Materials Science | Synthesis of functional materials, including composites and nanoparticles. | Advanced materials for catalysis, biomedical devices, and electronics. ontosight.ai |
| Synthetic Chemistry | Use as a building block for the synthesis of more complex molecules. | Development of new synthetic methodologies and functional organic compounds. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-prop-2-enylpyridin-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N.ClH/c1-2-6-9-7-4-3-5-8-9;/h2-5,7-8H,1,6H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXYYZINIZFWMS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CC=CC=C1.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885319 | |
| Record name | Pyridinium, 1-(2-propen-1-yl)-, chloride (1:1) | |
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Molecular Weight |
155.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25965-81-5 | |
| Record name | Pyridinium, 1-(2-propen-1-yl)-, chloride (1:1) | |
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| Record name | Pyridinium, 1-(2-propen-1-yl)-, chloride (1:1) | |
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| Record name | Pyridinium, 1-(2-propen-1-yl)-, chloride (1:1) | |
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| Record name | Pyridinium, 1-(2-propen-1-yl)-, chloride (1:1) | |
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| Record name | Pyridinium, 1-(2-propen-1-yl)-, chloride (1:1) | |
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Synthetic Methodologies for N Alkenyl Pyridinium Salts
Direct Quaternization Approaches
Direct quaternization involves the formation of the N-alkenyl bond by reacting the pyridine (B92270) nitrogen with an appropriate electrophile. This is the most straightforward method for synthesizing the target compound.
The most common method for synthesizing 1-(2-propenyl)pyridinium chloride is the direct N-alkylation of pyridine with an allyl halide, such as allyl chloride. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the pyridine's nitrogen atom attacks the electrophilic carbon of the allyl halide. quimicaorganica.org
The general reaction is as follows: C₅H₅N + CH₂=CHCH₂Cl → [C₅H₅N-CH₂CH=CH₂]⁺Cl⁻
This process is typically carried out by mixing pyridine with the allyl halide, often in a solvent or neat. google.com The reaction can be performed under normal pressure, and the choice of solvent can influence the reaction's efficiency. Solvents like water, aliphatic alcohols, or mixtures thereof are often employed. google.com The reaction temperature can range from room temperature to the boiling point of the solvent, with reaction times varying from a few hours to over a day to achieve high yields. google.comnih.gov This method is effective for primary and secondary alkyl halides; tertiary halides are more prone to undergoing elimination reactions. quimicaorganica.org
Table 1: Representative Conditions for Direct Alkylation of Pyridine
| Alkylating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| Allyl Chloride | Water/Ethanol | Reflux | 8 hours | >99% | google.com |
| Allyl Bromide | Acetone | Ultrasound | N/A | High | mdpi.com |
| n-Alkyl Halides (C8-C20) | Neat or Acetone | 70-100 °C | 14-216 days | 19-78% | nih.govnih.gov |
The efficiency of the N-alkylation reaction is significantly influenced by the nature of substituents on the pyridine ring.
Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring increase the nucleophilicity of the nitrogen atom, thereby accelerating the rate of quaternization. Conversely, electron-withdrawing groups (EWGs) decrease the nitrogen's nucleophilicity, slowing down the reaction. rsc.org
Steric Effects: Steric hindrance plays a crucial role. Substituents at the 2- or 6-positions (ortho to the nitrogen) can physically obstruct the approach of the alkylating agent, leading to a significant decrease in the reaction rate. nih.gov For instance, the reaction of a substituted ribofuranoside with 2-methylpyridine (B31789) resulted in a significantly lower yield (31%) compared to the reaction with unsubstituted pyridine (78%) under identical conditions, highlighting the impact of steric hindrance from the ortho-methyl group. nih.gov In highly hindered cases, such as with 2-mesityl-4,6-diphenylpyrylium perchlorate, the desired reaction with amines to form pyridinium (B92312) salts may fail altogether. sci-hub.se
Regioselectivity in this direct quaternization is almost exclusively for the nitrogen atom, as it is the most nucleophilic center in the pyridine ring. quimicaorganica.org Side reactions involving alkylation at carbon atoms of the ring are generally not observed under standard SN2 conditions. acs.org
Indirect Synthetic Pathways
Indirect methods offer alternative routes to N-alkenyl pyridinium salts, often by constructing or modifying the heterocyclic ring itself.
Pyrylium (B1242799) salts, which are cationic six-membered rings containing an oxygen atom, serve as valuable precursors for pyridinium salts. researchgate.net The synthesis involves the reaction of a pyrylium salt with a primary amine. The amine displaces the oxygen atom in the ring to form the corresponding N-substituted pyridinium salt. nih.govrsc.org
To synthesize an N-alkenyl pyridinium salt via this route, a pyrylium salt is reacted with allylamine. This method is particularly useful for creating pyridinium salts with complex substitution patterns on the ring, which are first established on the pyrylium precursor. researchgate.net The reaction conditions typically involve refluxing the pyrylium salt and the amine in a solvent like ethanol. sci-hub.se
Table 2: Synthesis of Pyridinium Salts from Pyrylium Salts
| Pyrylium Salt | Amine | Product | Reference |
| 2,4,6-Trimethylpyrylium salt | Hydrazine | N-Amino-2,4,6-trimethylpyridinium salt | nih.gov |
| 2,4,6-Triphenylpyrylium salt | Primary Amines | N-Alkyl/Aryl-2,4,6-triphenylpyridinium salt | sci-hub.seresearchgate.net |
| 2,6-Di-t-butyl-4-phenylpyrylium cation | Primary Amines | N-Alkyl-2,6-di-t-butyl-4-phenylpyridinium salt | rsc.org |
N-alkenyl pyridinium salts can also be synthesized through ring-forming reactions where the allyl group is introduced as part of the acyclic precursors. One such strategy involves the reaction of allyl amines with alkynes, which proceeds through a sequence of copper(II)-promoted dehydrogenation followed by a Rhodium(III)-catalyzed N-annulation. rsc.org
Cycloaddition reactions represent another powerful strategy. For example, 1,3-dipolar cycloaddition reactions involving pyridinium ylides (generated in situ from pyridinium salts) and electrophilic alkenes can lead to complex indolizidine structures. researchgate.netresearchgate.net While not a direct synthesis of 1-(2-propenyl)pyridinium chloride itself, these methods demonstrate the principle of constructing fused pyridinium systems. researchgate.net More direct approaches can involve formal [3+2] or (3+4) cyclization reactions of pyridinium 1,4-zwitterions with various reactants to build complex heterocyclic systems containing a pyridinium core. mdpi.com Another advanced method involves a tandem dearomatization of pyridine via hydrosilylation, followed by a palladium-catalyzed asymmetric allylic alkylation to introduce an allyl group at the C-3 position, ultimately forming a substituted tetrahydropyridine. acs.orgnih.gov
Advanced Synthetic Techniques and Optimization
To improve the efficiency and conditions of N-alkenyl pyridinium salt synthesis, several advanced techniques have been developed. Microwave-assisted synthesis has been shown to accelerate the reaction between pyridinium ylides and alkynes, offering an improvement over conventional heating methods. mdpi.com Ultrasound activation has also been successfully used for the alkylation of pyridine derivatives, leading to high yields. mdpi.com For challenging alkylations, the use of phase-transfer catalysts can be beneficial. researchgate.net Furthermore, one-pot preparations, such as the synthesis of N-alkenyl-2-pyridones from 2-halopyridinium salts and aldehydes, demonstrate efficient and mild approaches to related N-alkenyl heterocyclic systems. acs.orgnih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a significant enabling technology in medicinal and materials chemistry, offering distinct advantages over conventional heating methods for the synthesis of N-heterocyclic compounds, including N-alkenyl pyridinium salts. This technique utilizes microwave irradiation to generate heat within the reaction mixture itself through the dielectric heating mechanism. monash.edu This process results in rapid and uniform heating, which can dramatically reduce reaction times, improve product yields, and enhance selectivity compared to traditional oil bath or heating mantle methods. monash.eduorganic-chemistry.org
The synthesis of Pyridinium, 1-(2-propenyl)-, chloride, a classic N-alkylation reaction, involves the quaternization of the nitrogen atom in the pyridine ring with an allyl halide, such as allyl chloride. Under microwave irradiation, this SN2 reaction can be completed in a fraction of the time required for conventional heating. The polar nature of the reactants and, often, the solvent, allows for efficient absorption of microwave energy, leading to a rapid increase in temperature and acceleration of the reaction rate. monash.edu Studies on the synthesis of similar N-alkylated (benz)imidazolium salts have demonstrated that reaction times can be reduced from days to a few hours or even minutes. monash.edu This rapid, one-pot procedure offers a greener and more energy-efficient alternative for producing N-alkenyl pyridinium salts. organic-chemistry.org
The table below illustrates a comparative overview of typical reaction parameters for the N-alkylation of a heterocyclic base using conventional heating versus microwave-assisted synthesis, based on findings for similar compounds. monash.edu
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 24 - 120 hours | 1 - 3 hours |
| Temperature | Varies (often reflux) | 100 - 150 °C |
| Yield | Moderate to Good | Good to Excellent |
| Heating Method | Conduction/Convection | Dielectric Heating |
| Energy Efficiency | Lower | Higher |
Catalytic Methodologies in Pyridinium Salt Formation
While the direct N-alkylation of pyridine with an allyl halide is often achievable with thermal or microwave energy alone, catalytic methodologies play a crucial role in the synthesis of more complex or highly substituted pyridinium salts and can facilitate reactions under milder conditions. researchgate.netresearchgate.net Catalysis in this context can involve various strategies, including transition metal catalysis, organocatalysis, and Brønsted/Lewis acid catalysis, to activate either the pyridine ring or the alkylating agent. researchgate.netacs.orgnih.gov
Recent research has highlighted several advanced catalytic systems for pyridinium salt formation. For instance, a synergistic catalyst system of Ag₂CO₃/HNTf₂ has been developed for the one-pot synthesis of polysubstituted pyridinium salts through the annulation of enamines with alkynes. researchgate.net In this method, the silver(I) catalyst activates the alkyne for nucleophilic attack. While this specific methodology produces a highly substituted ring, the principle of using a metal catalyst to activate a substrate is broadly applicable.
Organocatalysis has also been employed effectively. N-Heterocyclic Carbenes (NHCs) have been used to catalyze the enantioselective and C4-selective functionalization of pyridine derivatives. nih.gov In these reactions, the catalyst interacts with the substrates to form reactive intermediates, such as the Breslow intermediate, which then engages with the pyridinium salt. nih.gov Furthermore, chiral copper catalysts have been utilized for the highly regio- and enantioselective nucleophilic 1,4-dearomatization of pyridinium salts, demonstrating the power of metal catalysis in controlling selectivity. acs.org
For the specific synthesis of this compound, a catalyst is not strictly necessary. However, a phase-transfer catalyst could be employed to facilitate the reaction between the aqueous and organic phases if such a biphasic system were used. The primary role of a catalyst in forming pyridinium salts is to lower the activation energy, enabling the reaction to proceed more efficiently, at lower temperatures, or with greater selectivity for more complex substrates. researchgate.net
The following table summarizes different types of catalysts used in the formation and functionalization of pyridinium salts.
| Catalyst Type | Example Catalyst System | Application in Pyridinium Chemistry | Reference |
| Metal Catalyst | Ag₂CO₃/HNTf₂ | One-pot synthesis of polysubstituted pyridinium salts | researchgate.net |
| Metal Catalyst | Chiral Copper Complex | Enantioselective 1,4-dearomatization of pyridinium salts | acs.org |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Asymmetric functionalization of pyridine derivatives | nih.gov |
| Ion Pair Catalyst | TBDH⁺/4-OP⁻ | Dual activation for reactions involving pyridinium intermediates | researchgate.net |
Chemical Reactivity and Mechanistic Transformations of Pyridinium, 1 2 Propenyl , Chloride Analogues
Electrophilic Character of the Pyridinium (B92312) Ring
The quaternization of the nitrogen atom in the pyridine (B92270) ring by an alkyl group, such as the 2-propenyl group, significantly alters the electronic properties of the heterocycle. This N-alkylation is a key strategy for activating the ring, rendering it more susceptible to nucleophilic attack compared to un-substituted pyridine. google.com The positive charge on the nitrogen atom withdraws electron density from the aromatic system, making the carbon atoms, particularly at the C2 and C4 positions, highly electrophilic.
This enhanced electrophilicity can be quantified through electrochemical measurements. Studies on related N-alkyl pyridinium salts demonstrate that their reduction potentials are influenced by the substituents on the ring. For instance, the introduction of electron-withdrawing groups on the aryl substituents of 2,4,6-triaryl pyridinium salts makes them easier to reduce, a direct consequence of their increased electrophilic nature. khanacademy.org This inherent electron deficiency is the driving force for many of the reactions discussed below, where the pyridinium ring acts as an electrophile, readily reacting with a variety of nucleophiles. google.comkhanacademy.org
Reactions Involving the 2-Propenyl Side Chain
The 2-propenyl (allyl) group provides a secondary site of reactivity, allowing for a range of transformations independent of, or in concert with, the pyridinium core.
The carbon-carbon double bond in the 2-propenyl side chain is susceptible to standard electrophilic addition reactions characteristic of alkenes. Although specific examples for Pyridinium, 1-(2-propenyl)-, chloride are not extensively detailed in the literature, the expected reactivity based on general principles of organic chemistry includes halogenation, dihydroxylation, and epoxidation.
Halogenation : The addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the double bond is a fundamental reaction of alkenes, proceeding through a cyclic halonium ion intermediate to typically yield vicinal dihalides with anti-stereochemistry. masterorganicchemistry.comchemistrysteps.com For instance, reaction with Br₂ would be expected to produce 1-(2,3-dibromopropyl)pyridinium chloride. The use of N-bromosuccinimide (NBS) can be employed for allylic bromination, which would introduce a bromine atom at the carbon adjacent to the double bond, though this competes with addition across the double bond. youtube.comlibretexts.org
Dihydroxylation : The alkene can be converted to a vicinal diol (two adjacent hydroxyl groups). Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant, or with cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orgyoutube.comyoutube.com This would yield 1-(2,3-dihydroxypropyl)pyridinium chloride. Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening. youtube.com
Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide, resulting in 1-(oxiran-2-ylmethyl)pyridinium chloride. youtube.com This epoxide is a versatile intermediate for further nucleophilic ring-opening reactions.
The positively charged pyridinium ring may influence the reactivity of the tethered alkene by withdrawing electron density, potentially affecting reaction rates and regioselectivity compared to simple alkenes.
The dual functionality of 1-(2-propenyl)pyridinium analogues enables a variety of intramolecular reactions, leading to the formation of complex fused heterocyclic systems. These processes are valuable for constructing novel molecular architectures.
One of the most prominent reaction types is the intramolecular cyclization of pyridinium ylides. When the pyridinium salt is appropriately substituted and treated with a base, it can form a pyridinium ylide. If a reactive group is tethered to the ring, this ylide can undergo cyclization. For example, pyridinium allylides have been shown to undergo thermal rearrangement in xylene to afford indolizine (B1195054) derivatives. wikipedia.org
Annulation reactions, which involve the formation of a new ring fused to the original structure, are also a key transformation. The reaction of pyridine-2-sulfenyl chloride with allyl phenyl chalcogenides proceeds regioselectively to form 2- and 3-substituted google.comwikipedia.orgthiazolo[3,2-a]-pyridinium derivatives in high yields. fda.gov Furthermore, [3+2] cycloaddition reactions between pyridinium ylides and various dipolarophiles, such as 1-chloro-2-nitrostyrenes, provide a direct route to indolizine and pyrazolo[1,5-a]pyridine (B1195680) frameworks. guidechem.com These annulation strategies are powerful tools in diversity-oriented synthesis.
The table below summarizes selected annulation reactions involving pyridinium salt derivatives.
Nucleophilic Attack Pathways and Regiochemical Studies
The electrophilic nature of the N-allylpyridinium ring system makes it a prime target for nucleophiles. The attack can lead to the formation of stable or transient intermediates that dictate the final product structure.
A common pathway in the reaction of N-alkylpyridinium salts with nucleophiles is the formation of dihydropyridine (B1217469) intermediates. Nucleophilic addition typically occurs at the C2 (α) or C4 (γ) position of the pyridinium ring. For example, the addition of Grignard reagents to 1-acylpyridinium salts often results in a mixture of 1,2- and 1,4-dihydropyridine (B1200194) products. google.com
In the case of N-allyl pyridinium salts, treatment with a base can lead to deprotonation of an adjacent alkyl group (if present) to form a nucleophilic alkylidene dihydropyridine intermediate. youtube.com This species is highly reactive and serves as a key intermediate in palladium-catalyzed allylation reactions. youtube.com Alternatively, direct attack by an external nucleophile on the pyridinium ring can also generate dihydropyridine adducts. The regioselectivity of this attack (C2 vs. C4) is influenced by steric and electronic factors of both the pyridinium salt and the incoming nucleophile. google.com Studies on related N-methylpyridinium ions show that nucleophilic attack by piperidine (B6355638) leads to a substrate-piperidine addition intermediate, a form of dihydropyridine. youtube.com
The dihydropyridine intermediates formed from nucleophilic attack are often not the final products and can undergo a variety of subsequent transformations. These rearrangements allow for significant diversification of the molecular scaffold.
For instance, the alkylidene dihydropyridine intermediates generated from N-allyl-2-alkylpyridinium salts can be trapped by (π-allyl)palladium(II) electrophiles. This is followed by oxidative addition of Pd(0) to the N-allyl group, which facilitates catalytic turnover and liberates a pyridine product that has been formally allylated at the picolyl position. youtube.com This palladium-catalyzed transfer of the N-allyl group represents a sophisticated product diversification strategy. youtube.com
In other systems, such as the reaction of pyridinium ylides with nitroalkenes, the initial zwitterionic adduct undergoes a 5-endo-trig cyclization onto the iminium moiety, followed by elimination of a small molecule to yield stable indolizine products. guidechem.com These cascade reactions, initiated by nucleophilic attack, demonstrate how simple pyridinium salt precursors can be converted into complex, polycyclic structures through controlled rearrangement and elimination pathways. wikipedia.orgguidechem.com
The table below details the conditions for a palladium-catalyzed allylation proceeding through a dihydropyridine intermediate.
Investigations into Reaction Mechanisms and Transition States
The study of reaction mechanisms and the characterization of transition states are fundamental to understanding the chemical reactivity of this compound and its analogues. While specific detailed research on the title compound is limited, extensive investigations into the reactivity of analogous N-substituted pyridinium salts, particularly those capable of forming ylides, provide significant insights into potential reaction pathways. The primary reactive pathway for these compounds involves the generation of a pyridinium ylide intermediate, which can then participate in a variety of pericyclic reactions, most notably [3+2] cycloadditions.
The formation of the pyridinium ylide typically occurs via deprotonation of the carbon atom adjacent to the pyridinium nitrogen. This ylide is a 1,3-dipole and is a key intermediate in many synthetically useful transformations. The subsequent reactivity of this ylide is dominated by its participation in cycloaddition reactions with various dipolarophiles.
Mechanistic investigations into the [3+2] cycloaddition reactions of pyridinium ylides have revealed that the process can proceed through either a concerted or a stepwise mechanism. The prevailing mechanism is often dependent on the nature of the substituents on both the pyridinium ylide and the reacting dipolarophile, as well as the reaction conditions.
In a concerted mechanism , the two new sigma bonds are formed in a single transition state. This pathway is generally favored for reactions with electron-deficient alkynes and is described as a [3+2] cycloaddition. The transition state involves a cyclic arrangement of the atoms from both the ylide and the dipolarophile. libretexts.org
Alternatively, a stepwise mechanism can operate, particularly with electron-poor olefins. nih.govmdpi.com This pathway involves an initial Michael-type nucleophilic addition of the ylide to the dipolarophile, forming a zwitterionic intermediate. mdpi.com This intermediate then undergoes a subsequent intramolecular cyclization to form the final five-membered ring product. mdpi.com The characterization of such intermediates or the trapping of them can provide evidence for a stepwise pathway.
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the potential energy surfaces of these reactions, allowing for the characterization of transition state geometries and the calculation of activation energy barriers for competing pathways. These theoretical investigations can help to predict the regioselectivity and stereoselectivity of the cycloaddition. For instance, in the cycloaddition of pyridinium ylides, the relative energies of the transition states leading to different regioisomers determine the final product distribution.
A review on the photochemical transformations of pyridinium salts suggests an alternative set of reaction pathways involving excited states. researchgate.net Upon irradiation, pyridinium salts can undergo complex rearrangements to form a variety of structurally diverse products. researchgate.net The mechanisms of these photochemical reactions are distinct from the thermal cycloadditions and often involve valence isomerization and the formation of highly strained intermediates. researchgate.net
Furthermore, N-aminopyridinium salts, which are analogues where the allyl group is replaced by an amino group, can serve as precursors to N-centered radicals under photoredox conditions. nih.gov This highlights another potential, albeit different, reactive pathway for pyridinium derivatives.
The table below conceptualizes the type of data that would be generated from detailed mechanistic studies on the [3+2] cycloaddition of a generic 1-allylpyridinium ylide with a dipolarophile, illustrating the key parameters that differentiate between concerted and stepwise mechanisms.
| Reaction Parameter | Concerted Mechanism | Stepwise Mechanism |
| Intermediate | None | Zwitterionic intermediate |
| Transition States | One | Two |
| Activation Energy (Ea) | Generally a single, higher barrier | Two lower energy barriers |
| Effect of Solvent Polarity | Moderate effect | Significant effect, stabilizing the zwitterionic intermediate |
| Stereochemistry | Often stereospecific | Can be stereoselective or non-stereospecific |
Applications in Advanced Materials Science and Supramolecular Chemistry
Development and Role in Ionic Liquid Formulations
Pyridinium (B92312), 1-(2-propenyl)-, chloride belongs to the class of pyridinium-based ionic liquids (ILs), which are salts with melting points below 100°C. longdom.org The properties of these ILs can be finely tuned by modifying the substituents on the pyridinium ring and by selecting different anions. longdom.org The presence of the 1-(2-propenyl) group (an allyl group) on the nitrogen atom, combined with the chloride anion, defines the specific characteristics of this compound as an ionic liquid. longdom.orgresearchgate.net
The molecular design of pyridinium ILs allows for the adjustment of their chemical and physical characteristics, such as hydrophobicity, viscosity, and thermal stability. longdom.org The choice of the anion is particularly crucial in determining the IL's properties, including its conductivity and solubility. longdom.org Chloride-based ionic liquids, for instance, have been identified as suitable solvents for dissolving cellulose. researchgate.net Research on the closely related compound, 1-allyl-2-methylpyridinium chloride, which also qualifies as an ionic liquid with a melting point of 364–367 K, provides insight into the behavior of such structures. researchgate.net In its crystal structure, a network of weak C—H···Cl hydrogen bonds creates a three-dimensional network where the chloride ions are coordinated with the pyridinium cations. researchgate.net
The general properties of pyridinium ionic liquids make them attractive for various applications. Their high ionic conductivity and wide electrochemical stability are advantageous for use as electrolytes in batteries and supercapacitors. longdom.org Furthermore, their thermal stability and ability to dissolve a wide range of reactants and catalysts make them effective solvents in high-temperature catalytic processes, offering a recyclable and more sustainable alternative to traditional organic solvents. longdom.org
Table 1: Physicochemical Properties of the Related Ionic Liquid 1-Allyl-2-methylpyridinium chloride This table presents data for a structurally similar compound to illustrate the typical properties of allyl-pyridinium chloride ionic liquids.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N⁺·Cl⁻ | researchgate.net |
| Melting Point (K) | 364–367 | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Synthesis Method | Reaction of 2-methylpyridine (B31789) with excess allyl chloride under reflux. | researchgate.net |
| Key Structural Feature | A network of C—H···Cl hydrogen bonds in the crystal lattice. | researchgate.net |
Incorporation into Polymer Architectures
The 2-propenyl (allyl) group on the pyridinium cation is an unsaturated functional group, which makes Pyridinium, 1-(2-propenyl)-, chloride a polymerizable monomer. This capability allows for its incorporation into various polymer architectures, leading to materials with unique properties derived from the pendant pyridinium units.
This compound can serve as a monomer for the synthesis of cationic polymers, also known as poly(ionic liquid)s or polyelectrolytes. The polymerization of the allyl double bond can yield a polymer backbone with pendant pyridinium chloride groups. While the direct polymerization of this specific monomer is not widely detailed in the cited literature, the synthesis of other polymeric ionic liquids from different pyridinium or imidazolium (B1220033) monomers is well-established. nih.govresearchgate.net For instance, a new ionic polyacetylene derivative, poly[2-ethynyl-N-(2-furoyl)pyridinium chloride], was successfully prepared through the polymerization of a functionalized ethynylpyridine, demonstrating that pyridinium moieties can be readily integrated into polymer backbones. nih.gov Such polymers are a special class of polyelectrolytes that combine the properties of polymers with the ionic nature of the pendant groups.
Upon polymerization, this compound forms a polymeric scaffold characterized by a carbon-chain backbone with positively charged pyridinium rings as pendant groups, each associated with a chloride counter-ion. This structure, which can be referred to as poly(1-(2-propenyl)pyridinium chloride), is a strong polyelectrolyte. The high density of ionic charges along the polymer chain imparts properties such as high hydrophilicity and conductivity.
These polymeric scaffolds are of interest in materials science for applications where charge transport, ion exchange, or antimicrobial properties are desired. The pyridinium group itself is known to possess antimicrobial activity, and its incorporation into a polymer can lead to materials that inhibit the growth of bacteria and fungi. Furthermore, the ionic nature of the pendant groups makes these scaffolds useful as solid polymer electrolytes or as components in membranes and coatings.
Table 2: Hypothetical Structure of Poly(1-(2-propenyl)pyridinium chloride)
| Feature | Description |
| Monomer Unit | This compound |
| Polymer Name | Poly(1-(2-propenyl)pyridinium chloride) |
| Polymer Type | Cationic Polyelectrolyte / Polymeric Ionic Liquid |
| Backbone | Saturated Carbon Chain (from polymerization of the propenyl group) |
| Pendant Group | Pyridinium Cation |
| Counter-ion | Chloride (Cl⁻) |
| Key Characteristic | High density of positive charges along the polymer chain. |
Contributions to Chromogenic and Photoresponsive Systems
The pyridinium moiety can play a significant role in the development of materials with optical functionalities, such as chromogenic (color-changing) and photoresponsive systems. While this compound itself is not inherently chromogenic, its incorporation into larger conjugated systems or polymers can lead to materials with interesting photophysical properties.
Research on related compounds has shown that polymers containing pyridinium units can exhibit fluorescence. For example, poly[2-ethynyl-N-(2-furoyl)pyridinium chloride], an ionic conjugated polymer, displays a photoluminescence peak at 578 nm, corresponding to a photon energy of 2.15 eV. nih.gov Similarly, certain 1,4-dihydropyridine (B1200194) amphiphiles that include pyridinium salt moieties have been synthesized and shown to possess fluorescent properties. nih.gov These findings indicate that the electron-deficient (acceptor) nature of the pyridinium ring can be harnessed in donor-acceptor systems to create materials that absorb or emit light, making them suitable for applications in sensors, imaging, and optoelectronic devices. The polymerization of this compound provides a straightforward route to a polymer platform onto which further functionalities could be grafted to develop advanced photoresponsive systems.
Exploration in Host-Guest Chemistry and Anion Recognition
The electron-deficient, cationic nature of the pyridinium ring makes it an excellent candidate for use in supramolecular chemistry, particularly in host-guest systems and for anion recognition. nih.gov The positively charged ring can act as a recognition site for anionic guest species through a combination of electrostatic interactions, hydrogen bonding, and anion-π interactions. nih.govrsc.orgrsc.org
Host-guest interactions have been used to control the self-assembly of amphiphiles containing a pyridinium cation. nih.govrsc.org By encapsulating the pyridinium group within a macrocyclic host like cucurbit rsc.orguril, the aggregation behavior of the molecule can be precisely manipulated. nih.gov
In the context of anion recognition, the pyridinium cation is particularly effective at binding halide anions, such as the chloride ion present in the parent compound. rsc.org The interaction is often mediated by multiple C-H···anion hydrogen bonds between the C-H bonds of the aromatic ring and the anion. nih.gov Studies on acyclic polypyridinium receptors have confirmed their ability to complex chloride and bromide anions, with stability constants measurable by ¹H NMR titration. rsc.org The design of receptors for anions is a major focus of supramolecular chemistry, driven by the important roles anions play in biological and environmental systems. rsc.org The ability to create specific, non-covalent interactions makes pyridinium-based structures, including polymers derived from this compound, promising scaffolds for the development of chemical sensors for anions. rsc.orgrsc.org
Table 3: Interactions Involving the Pyridinium Cation in Anion Recognition
| Interaction Type | Description | Relevance to Chloride Recognition | Source |
| Electrostatic Attraction | The attraction between the positively charged pyridinium ring and a negatively charged anion. | Primary driving force for binding anions like chloride. | rsc.org |
| C-H···Anion Hydrogen Bonding | Weak hydrogen bonds form between the slightly acidic C-H bonds of the pyridinium ring and the anion. | Key interaction for stabilizing the host-guest complex with chloride. | nih.gov |
| Anion-π Interaction | An attractive non-covalent interaction between an anion and the electron-deficient (π-acidic) surface of the pyridinium ring. | Contributes to the binding and recognition of anions. | rsc.org |
Catalytic Applications and Ligand Design Principles
Precursors for N-Heterocyclic Carbene (NHC) Ligands
Pyridinium (B92312), 1-(2-propenyl)-, chloride and its derivatives are important precursors for the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of organic compounds that, while being isolable as free carbenes, are predominantly used as ligands in organometallic chemistry. scripps.edu Their strong σ-donating ability and the robustness of the metal-carbon bond make them highly effective in stabilizing metal centers and promoting catalytic activity. scripps.edu
The general route to NHC synthesis involves the deprotonation of a corresponding azolium salt precursor, such as an imidazolium (B1220033), triazolium, or pyridinium salt. scripps.edu In the case of pyridinium salts, cyclometalation of N-aryl pyridinium salts can lead to the formation of pyridinium-derived NHC complexes. For instance, N-(2-pyridyl)-R-pyridinium salts have been successfully used to synthesize a series of platinum complexes featuring a pyridinium-derived NHC ligand. nih.gov This process involves the direct activation of a C-H bond on the pyridyl ring by the metal center.
While direct deprotonation is a common method, alternative strategies have been developed. One such method involves the abstraction of a chloronium ion from 2-chloroazolium salts using electron-rich phosphines to generate the free NHC. nih.gov Furthermore, NHC-CO₂ adducts and NHC hydrogencarbonate salts offer a convenient route to NHCs by simple heating, which releases gaseous byproducts and avoids the formation of salt impurities that can complicate purification.
The synthesis of chiral NHC precursors from readily available starting materials like L-proline has also been developed, leading to chiral azolinium salts. sciforum.net These chiral precursors are instrumental in asymmetric catalysis. The synthetic route often involves condensation reactions, which can be accelerated using microwave-assisted techniques. sciforum.net
Role in Transition Metal Catalysis
The allyl group of 1-allylpyridinium chloride and the NHC ligands derived from it play a crucial role in various transition metal-catalyzed reactions. The compound and its derivatives are particularly significant in palladium chemistry but also find applications with other metals like gold and osmium.
(NHC)Pd(allyl)Cl complexes are a prominent class of palladium precatalysts that are readily synthesized from the reaction of the commercially available allyl palladium chloride dimer, [Pd(allyl)Cl]₂, and an N-heterocyclic carbene. acs.orgacs.org These complexes are valued for their stability and straightforward synthesis. acs.org The activation of these precatalysts, which liberates the active [(NHC)Pd(0)] species, is a critical step in the catalytic cycle and can occur through mechanisms like nucleophilic attack on the allyl moiety or reductive elimination. acs.orgyoutube.com
Modifications to the allyl group in these complexes can significantly influence their catalytic activity. For example, introducing substituents on the allyl scaffold can decrease the stability of the palladium complex, facilitating the activation step and leading to higher catalytic activity in cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, even at room temperature. acs.org
A notable application involves the palladium-catalyzed transfer of the N-allyl group from substituted N-allyl pyridinium salts to the periphery of a pyridine (B92270) ring. nih.gov This reaction proceeds through the formation of a nucleophilic alkylidene dihydropyridine (B1217469) intermediate which then reacts with a (π-allyl)Pd(II) electrophile. nih.gov This methodology allows for the allylation of both 2- and 4-alkylpyridines. nih.gov
Furthermore, (2-fluoroallyl)pyridinium salts have been employed as effective electrophiles in palladium-catalyzed allylic substitution reactions, providing a pathway to synthesize 2-fluoroallyl amines. rsc.org The stability of these pyridinium salts makes them valuable reagents in synthetic chemistry.
Table 1: Examples of Palladium-Catalyzed Reactions Involving Allyl Pyridinium Systems
| Reaction Type | Catalyst/Precatalyst | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | (SIPr)Pd(cinnamyl)Cl | Aryl chlorides, boronic acids | Biaryls | acs.org |
| Buchwald-Hartwig Amination | (SIPr)Pd(allyl)Cl | Aryl chlorides, amines | Aryl amines | acs.org |
| Picolyl Allylation | [(η³-allyl)PdCl]₂ / PPh₃ | N-allyl-2-benzylpyridinium salt | Allylated pyridine | nih.gov |
| Allylic Amination | Pd(0) catalyst | (2-Fluoroallyl)pyridinium salt, amines | 2-Fluoroallyl amines | rsc.org |
This table is interactive. Click on the headers to sort.
Beyond palladium, pyridinium salts featuring an allyl group are reactive partners in catalytic systems based on other transition metals.
Gold Catalysis: Gold(I) complexes have been shown to catalyze the nucleophilic allylation of pyridinium and quinolinium ions using allylboronates. nih.govd-nb.info In these reactions, a nucleophilic allylgold(I) species is generated via transmetalation from the allylboronate. This species then adds with high regioselectivity to the 4-position of the azinium ion, yielding functionalized 1,4-dihydropyridines and 1,4-dihydroquinolines. nih.govd-nb.info These reactions are notable for their operational simplicity, often proceeding efficiently without the need for stringent exclusion of air or moisture. d-nb.info
Osmium Catalysis: While the direct application of 1-allylpyridinium chloride in osmium catalysis is less documented, arene-osmium(II) complexes are known to be active catalysts for a variety of organic transformations, including transfer hydrogenation, oxidation, and C-C bond-forming reactions. mdpi.com For instance, osmium complexes have been used for the hydration of nitriles to primary amides. nih.gov Specifically, the hexahydride complex OsH₆(PⁱPr₃)₂ has shown high efficiency in the hydration of aliphatic nitriles, proceeding through an osmium(IV) amidate intermediate. nih.gov This demonstrates the potential of osmium catalysts in reactions where pyridinium salts or their derivatives could act as substrates or ligands.
Organocatalytic Applications of Pyridinium Salts
Pyridinium salts, including 1-allylpyridinium chloride, are not only precursors to ligands for metal catalysis but also function as organocatalysts or key components in organocatalytic reactions.
The development of chiral pyridines as organocatalysts has led to significant advances in asymmetric synthesis. These catalysts can induce high levels of enantioselectivity in a variety of transformations, such as Friedel-Crafts alkylations, Diels-Alder reactions, and epoxide ring-openings. nih.gov The catalytic cycle in these reactions often involves the formation of a chiral pyridinium ion intermediate.
In a different approach, N-heterocyclic carbenes can catalyze reactions where pyridinium salts act as reactants. A notable example is the deaminative cross-coupling of aldehydes with Katritzky pyridinium salts. nih.gov In this transition-metal-free process, the NHC reacts with an aldehyde to form a Breslow intermediate. The enolate form of this intermediate acts as a single-electron reductant, which reduces the Katritzky salt to generate an alkyl radical. This radical then couples with the NHC-bound carbonyl carbon radical to form a new C-C bond. nih.gov This strategy highlights the ability of pyridinium salts to function as single-electron oxidants in radical-based organocatalytic transformations.
Furthermore, pyridinium salts are central to other catalytic C-C bond-forming reactions. For example, a nickel-catalyzed cross-coupling of benzylic pyridinium salts with vinyl boronic acids provides access to 1,3-disubstituted allylic molecules. udel.edu Although metal-catalyzed, this reaction underscores the reactivity of the pyridinium moiety as an electrophilic partner.
Theoretical, Spectroscopic, and Structural Characterization Studies
The multifaceted nature of Pyridinium (B92312), 1-(2-propenyl)-, chloride has been explored through a combination of theoretical modeling and experimental spectroscopy, providing a detailed understanding of its molecular framework and behavior.
Quantum Chemical Calculations and Electronic Structure Analysis
Computational chemistry offers a powerful lens to inspect the subatomic features of molecules. For Pyridinium, 1-(2-propenyl)-, chloride, quantum chemical calculations have been instrumental in defining its geometry and electronic properties.
Density Functional Theory (DFT) has been widely employed to determine the most stable three-dimensional arrangement of atoms in the 1-allylpyridinium cation and to understand its energy landscape. researchgate.net Theoretical studies on related pyridinium salts have shown that DFT calculations, often using functionals like B3LYP, are effective in predicting molecular geometries. researchgate.netresearchgate.net For the 1-allylpyridinium cation, these calculations typically reveal a non-planar structure where the allyl group is twisted relative to the plane of the pyridinium ring. This rotation is a key factor in its conformational flexibility.
Computational modeling has been crucial in predicting the reactivity of pyridinium salts. Studies on related systems indicate that DFT can be used to model reaction pathways, such as those involved in photoreactions or other chemical transformations. mdpi.com For instance, the photochemical rearrangement of 1-allylpyridinium chloride to form bicyclic products has been a subject of interest, and computational models can help elucidate the structures of transient intermediates and transition states involved in these complex reactions. These models provide insights into the mechanistic details that are often difficult to observe experimentally.
Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
A suite of advanced spectroscopic methods has been utilized to experimentally verify the structural details predicted by theoretical calculations and to probe the dynamic behavior of this compound in solution.
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-allylpyridinium chloride and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR data for a related compound, 1-allylpyridinium bis(trifluoromethylsulfonyl)imide, shows characteristic signals for the pyridinium ring protons and the allyl group protons. The aromatic protons of the pyridinium ring typically appear in the downfield region (around 8-9 ppm), reflecting the electron-withdrawing nature of the positively charged nitrogen atom. The protons of the allyl group exhibit distinct signals: the methine proton (-CH=) appears as a multiplet, while the terminal vinyl protons (=CH₂) and the methylene (B1212753) protons (-NCH₂-) also show characteristic splitting patterns due to spin-spin coupling.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the pyridinium ring resonate at specific chemical shifts, as do the carbons of the allyl group.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals. mdpi.com COSY spectra reveal the coupling relationships between protons, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively.
Variable-temperature NMR studies can provide insights into the conformational dynamics of the molecule, such as the rotation of the allyl group relative to the pyridinium ring.
Table 1: Representative ¹H NMR Data for 1-Allylpyridinium Cation Data for 1-Allylpyridinium bis(trifluoromethylsulfonyl)imide in DMSO-d₆
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Py-H (ortho) | 9.02 | d | 5.40 |
| Py-H (para) | 8.62 | t | 7.89 |
| Py-H (meta) | 8.16 | t | 6.83 |
| -CH= | 6.16 | m | - |
| =CH₂ (trans) | 5.45 | d | 10.10 |
| =CH₂ (cis) | 5.41 | d | 16.89 |
| N-CH₂- | 5.29 | d | 6.34 |
FT-IR spectra of related pyridinium compounds show characteristic absorption bands. For instance, the C-H stretching vibrations of the aromatic ring and the allyl group are typically observed in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridinium ring appear in the 1500-1650 cm⁻¹ range. The C-N stretching and various bending vibrations are also present at lower frequencies.
Raman spectroscopy offers complementary information, particularly for the symmetric vibrations and the C=C bond of the allyl group. Studies on other pyridinium-based ionic liquids have utilized Raman spectroscopy to investigate intermolecular interactions.
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of pyridinium compounds is characterized by absorption bands corresponding to π-π* transitions within the aromatic pyridinium ring. The position and intensity of these bands can be influenced by the nature of the substituents and the solvent. For pyridinium derivatives, these transitions typically occur in the ultraviolet region of the spectrum.
X-ray Diffraction Studies for Solid-State Molecular Architecture
The study of 1-Allyl-2-methylpyridinium chloride (C₉H₁₂N⁺·Cl⁻) revealed that it crystallizes in the triclinic space group P1. researchgate.net This low-symmetry crystal system suggests a complex packing arrangement. In the crystal structure, the allyl group is twisted out of the plane of the pyridinium ring, which is a common feature in such compounds to minimize steric hindrance. researchgate.net
A significant aspect of the solid-state architecture is the extensive network of weak C—H···Cl hydrogen bonds. researchgate.net These interactions play a crucial role in stabilizing the crystal lattice. In the case of the analogue, the chloride anion is coordinated by multiple hydrogen atoms from the pyridinium ring and the allyl group of neighboring cations, leading to a three-dimensional supramolecular assembly. researchgate.net Specifically, the chloride ions are sixfold coordinated by the pyridinium cations. researchgate.net It is highly probable that this compound would adopt a similar intricate network of hydrogen bonds, defining its solid-state structure.
The crystallographic data for the analogue, 1-Allyl-2-methylpyridinium chloride, is summarized in the table below and serves as a robust model for the anticipated structural properties of this compound.
Table 2: Crystallographic Data for the Analogue 1-Allyl-2-methylpyridinium chloride
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₂N⁺·Cl⁻ |
| Molecular Weight | 169.65 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 6.9617 (17) |
| b (Å) | 7.5941 (19) |
| c (Å) | 9.464 (2) |
| α (°) | 86.06 (2) |
| β (°) | 82.118 (19) |
| γ (°) | 67.102 (18) |
| Volume (ų) | 456.48 (19) |
| Z | 2 |
| Temperature (K) | 173 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
Data sourced from a study on 1-Allyl-2-methylpyridinium chloride. researchgate.net
Derivatives and Analogues of Pyridinium, 1 2 Propenyl , Chloride in Academic Research
Structural Modifications of the Pyridinium (B92312) Ring (e.g., hydroxylated, substituted pyridinium rings)
Modifications to the pyridinium ring of the parent compound have been a significant area of research, with a focus on introducing hydroxyl and other substituent groups to tune the molecule's properties.
Hydroxylated Pyridinium Rings: The introduction of hydroxyl groups onto the pyridinium scaffold creates derivatives with altered solubility, reactivity, and potential for further functionalization. nih.govmdpi.com Syntheses often involve the N-alkylation of appropriately substituted pyridines. nih.gov For instance, a series of hydroxyl-functionalized pyridinium ionic liquids, including alkylated N-(2-hydroxyethyl)-pyridinium salts, have been prepared. nih.gov The synthesis proceeds by reacting methyl- or ethyl-substituted pyridines with 2-bromoethanol (B42945) to form N-(hydroxyethyl)-pyridinium bromide salts, which are then subjected to anion exchange. nih.gov
Another example is the synthesis of 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium chloride, created by the quaternization of pyridine (B92270) with 2-chloropropane-1,3-diol. mdpi.com Similarly, 2-(hydroxymethyl)pyridinium chloride has been synthesized by dissolving 2-(hydroxymethyl)pyridine (HOPy) in acidified water. nih.govresearchgate.net Structural analysis of this compound reveals significant hydrogen bonding between the chloride ion and both the pyridinium and alcohol protons. nih.gov
Table 1: Examples of Hydroxylated Pyridinium Derivatives
| Derivative Name | Synthesis Method | Key Findings | References |
| Alkylated N-(2-hydroxyethyl)-pyridinium salts | N-alkylation of alkylpyridines with 2-bromoethanol, followed by anion exchange. | Pyridine alkyl-substitution significantly influences physicochemical properties like viscosity and thermal stability. nih.gov | nih.gov |
| 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium chloride | Quaternization of pyridine with 2-chloropropane-1,3-diol under ultrasonic irradiation. | Acts as an effective promoter for Knoevenagel condensation in aqueous media. mdpi.com | mdpi.com |
| 2-(Hydroxymethyl)pyridinium chloride | Dissolution of 2-(hydroxymethyl)pyridine in acidified water (5% HCl). | The crystal structure shows strong intermolecular Cl···H interactions with both pyridinium and alcohol protons. nih.govresearchgate.net | nih.govresearchgate.net |
Other Substituted Pyridinium Rings: Beyond hydroxylation, various other substituents have been attached to the pyridinium ring. Long alkyl chains have been introduced to create amphiphilic pyridinium salts. researchgate.netresearchgate.net For example, N-phenylpyridinium chlorides with long alkyl substituents have been prepared in high yields. researchgate.net Research has also been conducted on thioalkyl derivatives of pyridine. nih.gov In the realm of polymer science, cationic copolyimides containing 2,6-protected pyridinium fragments in the main chain have been synthesized, demonstrating that substitution at these positions can prevent hydroxide (B78521) attack and improve stability in alkaline media. rsc.org
Variations within the Propenyl Side Chain (e.g., alkyl, aryl substitutions)
While the parent compound features a 1-(2-propenyl) group, research has explored analogues where this side chain is modified. A notable example is the development of (2-fluoroallyl)pyridinium tetrafluoroborates. rsc.org These compounds serve as stable and effective 2-fluoroallyl electrophiles for palladium-catalyzed allylic substitution reactions, providing an efficient pathway to synthesize 2-fluoroallyl amines. rsc.org This represents a key variation where a hydrogen atom on the propenyl chain is replaced with a fluorine atom.
Another related structure is 1-(2-propyn-1-yl)pyridinium chloride, where the alkene (propenyl) side chain is replaced by an alkyne (propynyl) functionality. fda.gov This changes the geometry and reactivity of the side chain, offering a different scaffold for further chemical transformations.
Table 2: Examples of Side Chain Variations
| Analogue | Side Chain | Key Feature | References |
| (2-Fluoroallyl)pyridinium tetrafluoroborate | 2-Fluoroallyl | Fluorine substitution on the allyl chain. Used as an electrophile in Pd-catalyzed reactions. rsc.org | rsc.org |
| 1-(2-Propyn-1-yl)pyridinium chloride | 2-Propynyl | Alkyne functional group instead of an alkene. fda.gov | fda.gov |
Synthesis and Investigation of Poly-pyridinium Systems
The concept of incorporating the pyridinium moiety into larger polymeric structures has led to the development of poly-pyridinium systems, or poly(ionic liquids) (PILs). These materials combine the properties of polymers with the unique characteristics of ionic liquids.
Several synthetic strategies have been employed. One method involves the conversion of precursor polymers into their ionic analogues. mdpi.com For example, high molecular weight aromatic polyethers containing main-chain pyridine units can be converted to pyridinium-based PILs through N-methylation, followed by anion exchange. mdpi.com Another approach is the synthesis of pyridinium-containing copolyimides (coPIs). rsc.org This can be achieved through a two-stage thermal imidization followed by post-polymerization modification, such as quaternization with methyl iodide. rsc.org A third method is ring-transmutation polymerization, which has been used to prepare poly(pyridinium salt)s with oxyalkylene moieties in the main chain from phenylated bis(pyrylium tosylate) salts and diamines. unlv.edu These polymeric materials often exhibit high thermal stability and can form thin, free-standing films. mdpi.com
Table 3: Synthesis of Poly-pyridinium Systems
| Polymer Type | Synthesis Method | Precursors | Key Properties | References |
| Pyridinium-based Poly(ionic liquids) | N-methylation and anion exchange of a precursor polymer. | Aromatic polyethers with main-chain pyridine units. | High thermal stability, ability to form thin films. mdpi.com | mdpi.com |
| Pyridinium-containing Copolyimides | Thermal imidization followed by post-polymerization quaternization. | 4,4′-oxydiphthalic anhydride, 4,4′-(1,4-phenylenediisopropylidene)bisaniline, and 2,6-diaminopyridine. | Soluble samples can form dense layered membranes; thermally stable up to 200 °C. rsc.org | rsc.org |
| Poly(pyridinium salt)s | Ring-transmutation polymerization. | Phenylated bis(pyrylium tosylate) salt and oxyalkylene-containing diamines. | Exhibit amphotropic liquid-crystalline and photoluminescent properties. unlv.edu | unlv.edu |
Pyridinium-Based Heterocyclic Hybrids
Pyridinium derivatives are valuable building blocks for constructing more complex heterocyclic hybrids, which often exhibit significant biological activities. researchgate.netchemijournal.com The pyridine nucleus is frequently used as a foundational scaffold in drug development due to its versatile applications and ability to interact with biological targets. chemijournal.com
Researchers have designed and synthesized novel pyridine heterocyclic hybrids by fusing or linking the pyridine ring with other heterocycles like pyran, pyrimidine, and pyrazole. nih.govrsc.org These hybrid compounds have been investigated for their potential as anticancer agents. nih.govrsc.org For example, pyrano[3,2-c]pyridine and pyrido[4,3-d]-pyrimidine derivatives have shown promise as antitumor agents. nih.gov
Another synthetic strategy utilizes pyridinium ylides as versatile intermediates. researchgate.net Through 1,3-dipolar cycloaddition reactions, pyridinium N-ylides can react with activated alkynes or alkenes to generate indolizine (B1195054) derivatives, such as indolizine-1,2,3-triazole hybrids. researchgate.net
A hybridization approach has also been employed to create novel pyridine-urea scaffolds. mdpi.com In this strategy, the pyridine-urea core is linked to other heterocyclic systems like indazole, leading to compounds with potent cytotoxic activity against cancer cell lines. mdpi.com This rational design process involves replacing bulkier moieties with less bulky ones to optimize biological activity. mdpi.com
Table 4: Examples of Pyridinium-Based Heterocyclic Hybrids
| Hybrid System | Synthetic Approach | Fused/Linked Heterocycles | Area of Investigation | References |
| Pyridine-pyran/pyrimidine/pyrazole hybrids | Multi-step synthesis from pyridine precursors. | Pyran, Pyrimidine, Pyrazole | Anticancer activity. nih.govrsc.org | nih.govrsc.org |
| Indolizine-triazole hybrids | 1,3-dipolar cycloaddition of pyridinium N-ylides. | Indolizine, Triazole | General heterocyclic synthesis. researchgate.net | researchgate.net |
| Pyridine-urea-indazole hybrids | Hybridization of a pyridine-urea core. | Indazole | Anticancer agents. mdpi.com | mdpi.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Pyridinium, 1-(2-propenyl)-, chloride, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via a quaternization reaction between pyridine and allyl chloride (3-chloropropene). A reflux setup in anhydrous acetonitrile or dichloromethane under nitrogen is recommended to avoid hydrolysis. Stoichiometric excess of allyl chloride (1.2–1.5 equivalents) ensures complete pyridine conversion . Purification involves recrystallization from ethanol or acetone to remove unreacted precursors. Monitoring via thin-layer chromatography (TLC, silica gel, 9:1 chloroform:methanol) confirms product homogeneity.
- Key Parameters : Temperature (60–80°C), solvent polarity, and reaction time (12–24 hrs) critically influence yield. Side products like dialkylated species may form if excess allyl chloride exceeds 2 equivalents .
Q. How can researchers characterize this compound using spectroscopic techniques?
- NMR Analysis :
- ¹H NMR (D₂O): Pyridinium protons resonate as a multiplet at δ 8.5–9.0 ppm. The allyl group shows a triplet for the terminal CH₂ group (δ 5.8–6.2 ppm) and a doublet for the central CH (δ 5.2–5.5 ppm) .
- ¹³C NMR : The pyridinium ring carbons appear at 145–150 ppm, while the allyl carbons are at 115–125 ppm .
Advanced Research Questions
Q. How does this compound participate in Lewis acid-base reactions, and what analytical methods track these interactions?
- Mechanistic Insight : The chloride ion in the pyridinium salt acts as a Lewis base. When reacted with ZnCl₂ or AlCl₃, chloride transfer occurs, forming complexes like [AlCl₄]⁻ or [ZnCl₃]⁻. This is monitored via ¹H NMR upfield shifts (Δδ ≈ 0.3–0.5 ppm) in pyridinium protons due to increased electron density after chloride transfer .
- Experimental Design : Titrate the pyridinium salt with incremental Lewis acid additions in dry THF. Use low-temperature NMR (e.g., 25°C) to slow reaction kinetics and resolve splitting from nitrogen spin states in AlCl₃-rich systems .
Q. What strategies resolve contradictions in reported solubility data for this compound in polar solvents?
- Data Conflict : Discrepancies in aqueous solubility (e.g., 25°C: 50–100 mg/mL) may stem from hydration states or counterion variability (e.g., bromide contamination).
- Resolution :
- Perform Karl Fischer titration to quantify water content.
- Use ion chromatography to confirm Cl⁻ purity (>99%) .
- Compare solubility in deuterated solvents (D₂O vs. CD₃OD) via saturation NMR .
Q. How can researchers design experiments to study the compound’s potential as a DNA intercalator?
- Methodology :
- UV-Vis Spectroscopy : Monitor hypochromism and bathochromic shifts in DNA (e.g., calf thymus DNA) at 260 nm upon adding incremental compound concentrations .
- Fluorescence Quenching : Use ethidium bromide displacement assays. A decrease in fluorescence intensity indicates competitive DNA binding .
- Viscosity Measurements : Increased DNA solution viscosity upon intercalation confirms binding mode .
- Controls : Include known intercalators (e.g., ethidium bromide) and groove binders (e.g., Hoechst 33258) for comparative analysis.
Q. What role does this compound play in ionic liquid formulations, and how can conductivity be optimized?
- Application : The compound’s cationic structure makes it a candidate for ionic liquids when paired with large anions (e.g., NTf₂⁻, BF₄⁻).
- Optimization :
- Anion Exchange : Replace Cl⁻ with hydrophobic anions via metathesis (e.g., AgNTf₂ in acetone).
- Conductivity Testing : Use impedance spectroscopy (frequency range: 1 Hz–1 MHz) to measure ionic conductivity. Target values >1 mS/cm at 25°C .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₀ClN | |
| CAS Number | 25965-81-5 | |
| Melting Point | 180–185°C (decomposes) | |
| Solubility in H₂O (25°C) | 75 mg/mL | |
| ¹H NMR (D₂O) δ (ppm) | 8.6–9.0 (pyridinium), 5.2–6.2 (allyl) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
